Boronooxy(phenyl)mercury

Beschreibung

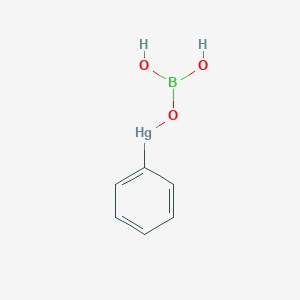

Boronooxy(phenyl)mercury (C₆H₅Hg-BO₂) is an organomercury compound featuring a phenyl group bonded to a mercury atom, which is further coordinated with a boronooxy (B-O⁻) functional group. This compound combines the reactivity of organomercury species with the unique electronic properties of boron-containing groups. Organomercury compounds are historically significant in synthetic chemistry and industrial applications, though their use has declined due to well-documented toxicity concerns. The boronooxy moiety may enhance the compound’s utility in cross-coupling reactions, a hallmark of boron-based reagents in modern catalysis . However, specific data on this compound remain scarce in the literature, necessitating inferences from structurally related compounds.

Eigenschaften

IUPAC Name |

boronooxy(phenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.BH2O3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;2-3H;/q;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXSPDNLYQTOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O[Hg]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BHgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-98-7 | |

| Record name | Merfen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrogen [orthoborato(3-)-O]phenylmercurate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In the patented process for phenyl mercuric acetate, HgO dissolves in glacial acetic acid with boron trifluoride (BF₃) as a catalyst, followed by benzene addition and reflux. Substituting acetic acid with boric acid (H₃BO₃) could theoretically yield phenylmercury borate:

-

Molar ratios : 1 mol HgO, 7–12 mol benzene, 15–20 mol acid (acetic in original protocol).

-

Catalyst : 1–20 mol% BF₃ relative to HgO.

-

Temperature : Reflux (81°C for benzene) for 1–4 hours.

Workup and Yield Optimization

Post-reaction, concentration in vacuo and precipitation in cold water are critical steps. For borate derivatives, neutralization with sodium hydroxide could stabilize the product. The original acetate synthesis achieved 93% yield; analogous borate yields would depend on borate stability under acidic reflux.

Metathesis of Phenylmercuric Acetate with Sodium Borate

Phenylmercuric acetate (C₆H₅HgO₂CCH₃), readily synthesized via, serves as a precursor for borate derivatives through anion exchange.

Anion Exchange Protocol

Reacting phenylmercuric acetate with sodium borate (Na₂B₄O₇) in aqueous medium facilitates acetate-borate substitution:

Conditions :

-

Solvent : Water or ethanol-water mixtures.

-

Temperature : 25–50°C to prevent Hg-C bond cleavage.

-

Stoichiometry : Excess borate ensures complete exchange.

Challenges and Mitigation

Mercuric compounds are prone to disproportionation or decomposition under basic conditions. Buffering the solution at pH 6–7 using weak acids (e.g., boric acid) stabilizes the product. Filtration and recrystallization from ethanol yield purified phenylmercury borate.

Direct Reaction of Phenylboronic Acid with Mercuric Oxide

Phenylboronic acid (C₆H₅B(OH)₂), synthesized via Grignard reagents, reacts with HgO to form this compound.

Synthesis Pathway

The reaction proceeds via acid-base interaction:

Optimization Insights :

Byproduct Management

Unreacted HgO is removed via filtration, while excess phenylboronic acid is extracted with alkaline washes. The product’s low solubility in nonpolar solvents facilitates isolation.

Comparative Analysis of Methods

Critical Considerations in Synthesis

Analyse Chemischer Reaktionen

Types of Reactions: Boronooxy(phenyl)mercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into other organomercury compounds.

Substitution: The phenyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as bromine or other oxidizing agents can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various organometallic reagents, including Grignard reagents and organolithium compounds, can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmercuric acetate, while reduction could produce phenylmercuric chloride .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Recent studies have highlighted the potential of mercury-based compounds, including boronooxy(phenyl)mercury, in combating microbial resistance. These compounds exhibit significant antibacterial and antifungal activities, which are crucial in addressing the rising prevalence of resistant strains of bacteria and fungi. For instance, mercury complexes have been investigated for their efficacy against various pathogens, showcasing promising results in laboratory settings .

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Effective |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Agricultural Applications

This compound has been utilized as a fungicide in agriculture, particularly for controlling certain plant diseases. Its application in foliar sprays has shown efficacy in preventing fungal infections in crops like rice . However, the use of mercury compounds in agriculture raises concerns regarding environmental toxicity and bioaccumulation.

Mercury Poisoning Incidents

Case studies involving mercury exposure have illustrated the toxicological impacts of organomercury compounds on human health. For example, a family case report documented severe mercury poisoning due to exposure to liquid mercury, highlighting the neurotoxic effects associated with such compounds . This underscores the need for careful handling and regulation of this compound and similar substances.

Cleanup Operations

Cleanup operations following mercury spills have provided insights into the environmental implications of this compound. In one notable incident at a school, contamination from elemental mercury led to extensive cleanup efforts and highlighted the challenges posed by mercury compounds in urban environments . These incidents emphasize the importance of stringent safety measures when using organomercury compounds.

Toxicological Considerations

The toxicity profile of this compound is a significant concern due to its potential health risks. Studies indicate that exposure can lead to severe pulmonary damage and neurotoxicity, necessitating comprehensive risk assessments before its application . The International Agency for Research on Cancer has classified certain phenylmercury compounds as potentially carcinogenic, further complicating their use in research and industry .

Future Perspectives

The future applications of this compound may expand as research continues to explore its properties and potential benefits. Innovations in synthetic methods may lead to safer derivatives with reduced toxicity while maintaining efficacy against microbial pathogens and agricultural pests.

Wirkmechanismus

The mechanism of action of boronooxy(phenyl)mercury involves its interaction with microbial cell membranes, leading to disruption of cellular processes and eventual cell death. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their function and preventing the growth and proliferation of the microorganisms . The exact molecular pathways involved in these interactions are still under investigation, but it is known that the mercury atom plays a crucial role in the compound’s antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Phenylmercuric Nitrate (C₆H₅HgNO₃)

- Structure: Phenyl group bonded to mercury, with nitrate (NO₃⁻) as the counterion.

- Applications : Historically used as an antiseptic and preservative in pharmaceuticals due to its bacteriostatic properties .

- Reactivity : The nitrate group enhances solubility in polar solvents, facilitating its use in aqueous formulations.

- Toxicity: High neurotoxicity and environmental persistence, typical of organomercury compounds .

Phenylmercuric Propionate (C₆H₅Hg-O₂CCH₂CH₃)

Mercurochrome (C₂₀H₈Br₂HgNa₂O₆)

- Structure : A fluorescein derivative with mercury at the xanthene core.

- Applications : Widely used as a topical antiseptic (e.g., Mercurochrome) until restrictions due to mercury content .

- Reactivity : The brominated aromatic system allows for visible-light absorption, enabling its use in staining applications.

- Toxicity: Lower acute toxicity compared to simpler organomercury salts but still regulated due to bioaccumulation risks .

Boronooxy(phenyl)mercury (Hypothetical)

- Applications : Hypothesized utility in Suzuki-Miyaura cross-coupling reactions, leveraging boron’s role in transmetallation steps.

- Reactivity : The B-O⁻ group may act as a Lewis acid, enhancing electrophilicity at the mercury center.

- Toxicity: Expected to align with organomercury compounds, though boron’s presence could alter metabolic pathways .

Data Table: Comparative Analysis

Analytical Methodologies

While spectrophotometric techniques (e.g., UV-Vis at 510 nm) are well-established for phenyl-containing compounds like phenylephrine hydrochloride , analogous methods could be adapted for this compound. Key considerations include:

- Spectroscopic Detection : Mercury’s high atomic mass may necessitate inductively coupled plasma mass spectrometry (ICP-MS) for trace analysis.

- Chromatographic Separation: Reverse-phase HPLC with fluorescence detection could resolve organomercury species, as demonstrated for phenylephrine in pharmaceutical matrices .

Biologische Aktivität

Boronooxy(phenyl)mercury, a compound with the CAS number 102-98-7, is an organomercury compound that has garnered attention for its biological activity, particularly its antimicrobial properties. This article delves into the biological mechanisms, toxicity, and applications of this compound, supported by data tables and relevant case studies.

This compound can be synthesized through various methods, including heating mercuric borate with benzene or evaporating a solution of phenylmercuric hydroxide and boric acid under vacuum. The compound typically appears as colorless flakes or a white crystalline powder.

The biological activity of this compound primarily arises from its interaction with microbial cell membranes. It disrupts cellular processes by targeting specific enzymes and proteins within microbial cells, inhibiting their function and leading to cell death. This mechanism is particularly relevant in the development of antimicrobial agents.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been utilized in various biological studies aimed at developing new antimicrobial agents. Its effectiveness against a range of microorganisms makes it a valuable compound in both research and medical applications.

Toxicity Profile

The toxicity of this compound is a critical aspect of its biological activity. Studies show that it can lead to adverse health effects, particularly in high concentrations. The compound is classified as very toxic if swallowed and can irritate the skin, eyes, and respiratory system .

Table 1: Toxicity Data

| Species | Route | LD50 (mg/kg) | References |

|---|---|---|---|

| Rat | Intraperitoneal | 10 | Swensson, 1952 |

| Mouse | Oral | 70 | Goldberg et al., 1950 |

| Chick | Oral | 60 | Miller et al., 1960 |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against various bacterial strains, it was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Toxicological Assessment

A two-year study on rats administered varying doses of this compound revealed significant kidney damage at higher concentrations. The findings indicated that even low levels could lead to bioaccumulation in organs, emphasizing the need for careful handling and application in industrial settings .

Comparison with Similar Compounds

This compound is often compared with other organomercury compounds such as phenylmercuric acetate and phenylmercuric nitrate. Its unique borate group enhances its solubility and reduces irritant properties compared to these compounds.

Table 2: Comparison of Organomercury Compounds

| Compound | Solubility | Irritancy Level | Applications |

|---|---|---|---|

| This compound | High | Low | Antimicrobial agents |

| Phenylmercuric acetate | Moderate | High | Fungicides in agriculture |

| Phenylmercuric nitrate | Low | Moderate | Industrial disinfectants |

Q & A

Q. What are the established methods for synthesizing boronooxy(phenyl)mercury, and what analytical techniques validate its purity?

this compound is synthesized via transmetallation reactions, where phenylmercury precursors react with boron-containing reagents under controlled conditions. Key steps include:

- Use of phenylmercury chloride or acetate as starting materials .

- Reaction with boronic acids or boronates in anhydrous solvents (e.g., THF) at 0–25°C .

- Purification via recrystallization or column chromatography. Purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹⁹Hg NMR), Fourier-transform infrared (FTIR) spectroscopy for functional groups (B–O and Hg–C bonds), and elemental analysis .

Q. How do structural modifications of the phenyl group influence the stability of this compound?

Substituents on the phenyl ring (e.g., electron-withdrawing groups like nitro or halogens) increase stability by reducing electron density at the mercury center, thereby slowing decomposition. Conversely, electron-donating groups (e.g., methoxy) destabilize the compound due to increased susceptibility to oxidation. Stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure .

- Monitor airborne mercury concentrations with real-time sensors (e.g., mercury vapor analyzers).

- Decontaminate spills using sulfur-based reagents (e.g., sodium sulfide) to immobilize mercury .

Advanced Research Questions

Q. How can surface-enhanced Raman spectroscopy (SERS) resolve ambiguities in the vibrational modes of this compound?

SERS employs nanostructured metallic substrates (e.g., Au/Ag nanoparticles) to amplify weak Raman signals. For this compound:

- Assign Hg–B and Hg–O stretching modes (150–250 cm⁻¹) using density functional theory (DFT) simulations .

- Detect trace degradation products (e.g., phenylmercury hydroxide) via spectral deconvolution . Reproducibility requires standardized substrate preparation (e.g., electrochemical deposition) and multivariate data analysis .

Q. What mechanistic insights explain contradictory reactivity data between this compound and aryl halides?

Discrepancies arise from competing pathways:

- Oxidative addition : Dominates in polar aprotic solvents (DMF, DMSO), forming Hg(II) intermediates .

- Reductive elimination : Favored in nonpolar solvents (toluene), yielding diarylmercury byproducts . Kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) and isotopic labeling (¹⁹⁹Hg) clarify dominant mechanisms .

Q. How does this compound interact with biomolecules, and what are the implications for toxicity studies?

- Protein binding : Mercury coordinates with thiol groups in cysteine residues, disrupting enzyme function (e.g., glutathione peroxidase) .

- DNA interactions : Induces strand breaks via ROS generation, quantified using comet assays and HPLC-ICP-MS . Toxicity assays (e.g., LD₅₀ in murine models) must account for bioaccumulation kinetics and organ-specific effects .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported thermodynamic properties of this compound?

- Cross-validate enthalpy of formation (ΔHf) using bomb calorimetry and computational methods (e.g., Gaussian 09 with B3LYP functional) .

- Compare with analogous organomercury compounds (e.g., phenylmercury acetate) to identify outliers . Contradictions often stem from impurities or solvent effects; use high-purity reagents and report solvent parameters (e.g., dielectric constant) .

Q. What strategies improve the reproducibility of catalytic applications involving this compound?

- Standardize catalyst loading (e.g., 1–5 mol%) and pre-activation steps (e.g., degassing solvents).

- Monitor reaction progress using in situ techniques (e.g., Raman spectroscopy) to detect intermediate species .

- Publish detailed crystallographic data (CCDC deposition) to resolve structural ambiguities .

Regulatory and Environmental Considerations

Q. What methodologies are recommended for tracking this compound in environmental samples?

Q. How can global inventory databases improve the tracking of this compound usage in research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.